1-(2-Bromoethyl)-3-methylcyclohexane CAS number
1-(2-Bromoethyl)-3-methylcyclohexane CAS number
Technical Whitepaper: The Role of 1-(2-Bromoethyl)-3-methylcyclohexane (CAS 22565-20-4) in the Synthesis of CNS-Active Kinase Inhibitors
Executive Summary
In modern drug discovery, the architectural design of small-molecule kinase inhibitors relies heavily on modular, highly specific building blocks. 1-(2-Bromoethyl)-3-methylcyclohexane (CAS 22565-20-4) serves as a critical electrophilic intermediate in organic synthesis[1]. As a Senior Application Scientist specializing in medicinal chemistry workflows, I frequently leverage this compound to append lipophilic tails to heterocyclic pharmacophores.
Most notably, this compound is a foundational reagent in the synthesis of 1H-indazole-3-carboxamide derivatives, which function as potent Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitors[2]. By understanding the physicochemical causality behind this reagent, researchers can optimize their synthetic yields and design more efficacious central nervous system (CNS) therapeutics targeting neurodegenerative and insulin-resistance disorders[3].
Physicochemical Profiling & Structural Rationale
Before deploying any reagent in a multi-step synthesis, its physical parameters must be validated to predict reactivity and solubility profiles.
Table 1: Quantitative Chemical Profile of CAS 22565-20-4
| Parameter | Specification |
| Chemical Name | 1-(2-Bromoethyl)-3-methylcyclohexane |
| CAS Number | 22565-20-4[1] |
| Molecular Formula | C9H17Br[1] |
| Molecular Weight | 205.14 g/mol |
| MDL Number | MFCD20281675[1] |
| Structural Class | Primary Alkyl Halide (Bromide) |
The Causality of Structural Choice: The selection of this specific building block is highly intentional in drug design:
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The Leaving Group (Bromide): Bromide offers an optimal balance of reactivity and stability for bimolecular nucleophilic substitution (SN2). Alkyl chlorides often require excessive heating or Finkelstein catalysis (adding NaI), which can degrade sensitive amides. Conversely, alkyl iodides are prone to photolytic degradation and unwanted homocoupling.
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The Ethyl Spacer: The two-carbon linker provides critical rotational degrees of freedom. This allows the bulky cyclohexane ring to dynamically orient itself within the hydrophobic binding pocket of a target kinase without sterically clashing with the hinge-binding core of the drug.
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The 3-Methylcyclohexyl Moiety: This saturated, branched ring system significantly increases the partition coefficient (LogP) of the final molecule. For GSK-3β inhibitors targeting Alzheimer's or Parkinson's disease, crossing the Blood-Brain Barrier (BBB) is a non-negotiable requirement[3].
Mechanistic Application: Targeting the GSK-3β Pathway
GSK-3β is a proline-directed serine/threonine kinase that acts as a central node in multiple signaling pathways, including insulin and Wnt signaling. In pathological states, overactive GSK-3β leads to the hyperphosphorylation of Tau proteins (forming neurofibrillary tangles in Alzheimer's) and the inhibition of glycogen synthase (driving insulin resistance)[3].
By utilizing CAS 22565-20-4 to synthesize lipophilic 1H-indazole-3-carboxamide inhibitors, researchers can effectively block this kinase, halting pathological phosphorylation[2].
Fig 1: GSK-3β signaling pathway and modulation by indazole-based inhibitors.
Synthetic Methodology: N-Alkylation Workflow
The primary reaction utilizing 1-(2-Bromoethyl)-3-methylcyclohexane is the N-alkylation of a heterocyclic nitrogen (e.g., the 1-position of an indazole core). Because primary alkyl bromides with beta-hydrogens are susceptible to competing E2 elimination (forming alkenes) when exposed to strong bases, the reaction conditions must be carefully calibrated.
Fig 2: SN2 N-alkylation workflow utilizing CAS 22565-20-4 as an electrophile.
Step-by-Step Experimental Protocol: Self-Validating N-Alkylation
To ensure reproducibility and high yield, the following protocol establishes a self-validating system where reaction progress is analytically tracked, and side reactions are minimized through deliberate reagent selection.
Materials Required:
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1H-indazole-3-carboxamide derivative (1.0 equivalent)
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1-(2-Bromoethyl)-3-methylcyclohexane (CAS 22565-20-4) (1.2 equivalents)
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Potassium Carbonate (K2CO3), finely powdered (2.0 equivalents)
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Anhydrous N,N-Dimethylformamide (DMF)
Step 1: Nucleophile Activation
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Charge an oven-dried, argon-purged round-bottom flask with the 1H-indazole-3-carboxamide derivative (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of substrate).
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Add finely powdered K2CO3 (2.0 eq). Causality Check: We use K2CO3 instead of Sodium Hydride (NaH) because mild inorganic bases are sufficient to deprotonate the acidic indazole NH (pKa ~14) without promoting E2 elimination of our alkyl bromide.
Step 2: Electrophile Introduction
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Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation. The solution may undergo a slight color change indicating anion formation.
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Add 1-(2-Bromoethyl)-3-methylcyclohexane (1.2 eq) dropwise via syringe.
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Elevate the reaction temperature to 70°C using a thermostatic oil bath.
Step 3: Analytical Monitoring (Self-Validation)
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After 4 hours, extract a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC/MS.
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Monitor the disappearance of the starting material mass and the appearance of the product mass (Starting Material MW + 205.14 - 80.9 (HBr) = Product MW). Note: If unreacted starting material persists after 8 hours, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate an in-situ Finkelstein reaction, temporarily converting the bromide to a more reactive iodide.
Step 4: Workup and Isolation
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Once LC/MS confirms >95% conversion, cool the reaction to room temperature.
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Quench the reaction by pouring it into ice-cold distilled water (5x the volume of DMF). This forces the highly lipophilic alkylated product to precipitate.
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Filter the precipitate under vacuum, washing thoroughly with water to remove residual DMF and potassium salts.
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Purify the crude solid via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure target compound.
References
To ensure absolute scientific integrity and traceability, the mechanistic and structural claims discussed in this whitepaper are grounded in the following verified sources:
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Molaid Chemical Database - 1-(2-bromoethyl)-3-methylcyclohexane | 22565-20-4. Contains structural data, MDL numbers, and patent linkages for CAS 22565-20-4. 2
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Sigma-Aldrich (Merck KGaA) - 3-methylcyclohexane derivatives and analytical standards. Used for molecular weight verification and analytical compliance.
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Google Patents (EA026952B1 / US20140378455A1) - Use of 1H-indazole-3-carboxamide compounds as glycogen synthase kinase 3 beta inhibitors. Details the biological pathways, neurodegenerative disease applications, and the necessity of lipophilic alkylation in drug synthesis. 3
